

The Synthesis and Utility of 2-Amino-5-nitrobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-nitrobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-nitrobenzonitrile, a key organic intermediate, has been instrumental in the advancement of various chemical industries, most notably in the synthesis of azo dyes and pharmaceutically relevant compounds. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and modern applications. Detailed experimental protocols for its synthesis and subsequent conversion into valuable molecules are presented, alongside quantitative data and visual representations of reaction workflows to facilitate a deeper understanding for researchers and professionals in drug development and materials science.

Introduction

2-Amino-5-nitrobenzonitrile, also known as 2-cyano-4-nitroaniline or 5-nitroanthranilonitrile, is a yellow to brownish crystalline powder. Its molecular structure, featuring an amino, a nitro, and a nitrile functional group, makes it a versatile precursor in organic synthesis. The interplay of these groups governs its reactivity, allowing for a range of chemical transformations. This guide delves into the historical context of its synthesis and its evolution, providing a technical foundation for its application in modern research and development.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Amino-5-nitrobenzonitrile** is provided in the table below, compiled from various chemical data sources.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ N ₃ O ₂	PubChem[1]
Molecular Weight	163.13 g/mol	PubChem[1], Sigma-Aldrich
Appearance	Yellow to brownish powder	ChemicalBook[2], Sigma-Aldrich
Melting Point	200-207 °C (lit.)	Sigma-Aldrich, ChemBK[3]
Solubility	Readily soluble in acetone, chloroform, and benzene; sparingly soluble in water and ethanol.	ChemicalBook[2]
CAS Number	17420-30-3	PubChem[1], Sigma-Aldrich
Beilstein Registry No.	1425714	Sigma-Aldrich

Historical Synthesis and Discovery

While a definitive "discovery" paper for **2-Amino-5-nitrobenzonitrile** is not readily apparent from available literature, its synthesis has been approached through several key chemical strategies over the years. Early methods likely revolved around classical aromatic substitution reactions, with refinements over time focusing on yield, purity, and milder reaction conditions.

Synthesis from 2-Chloro-5-nitrobenzonitrile

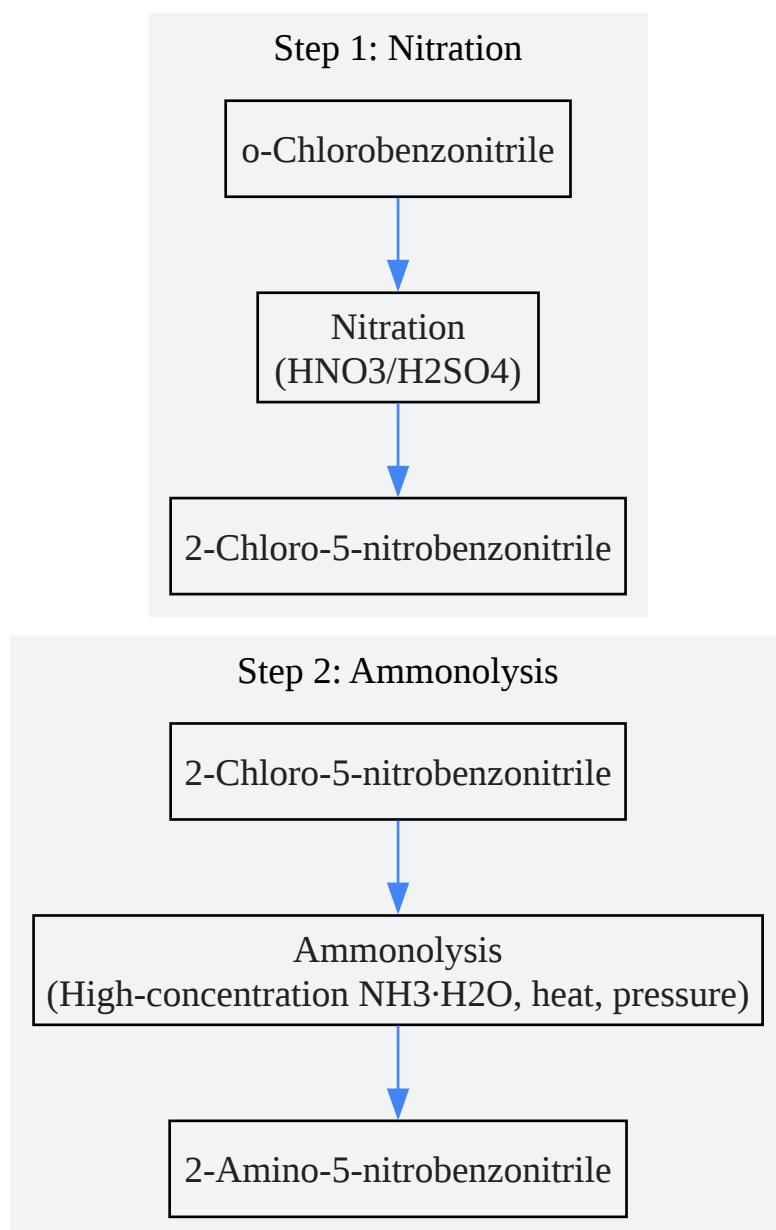
One of the most common and industrially significant methods for preparing **2-Amino-5-nitrobenzonitrile** is through the ammonolysis of 2-chloro-5-nitrobenzonitrile. This reaction is a nucleophilic aromatic substitution where the chloro group is displaced by an amino group.

Experimental Protocol:

- Step 1: Nitration of o-Chlorobenzonitrile.

- In a suitable reaction vessel, o-chlorobenzonitrile is dissolved in a sulfuric acid medium.
- A nitrating mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature (5-10 °C).
- Upon completion of the nitration, the reaction mixture is diluted with water to precipitate the nitrated product.
- The crude product is filtered and washed to obtain 2-chloro-5-nitrobenzonitrile.[4]
- Step 2: Ammonolysis of 2-Chloro-5-nitrobenzonitrile.
- The 2-chloro-5-nitrobenzonitrile is dissolved in a suitable solvent such as chlorobenzene.
- The solution is then subjected to an ammonolysis reaction with high-concentration ammonia water under pressure (2.6-4.5 MPa) and elevated temperature (110-150 °C).[4] [5]
- After the reaction is complete, the solvent is recovered by distillation.
- The resulting **2-Amino-5-nitrobenzonitrile** is isolated by filtration and washed with water until neutral.[4]

Reaction Workflow:



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Fig. 1: Synthesis from 2-Chloro-5-nitrobenzonitrile.

Synthesis from 5-Nitroanthranilic Acid Amide

A process for preparing **2-Amino-5-nitrobenzonitrile** involves the dehydration of 5-nitroanthranilic acid amide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).^[6] This method offers a direct conversion of the amide to the nitrile.

Experimental Protocol:

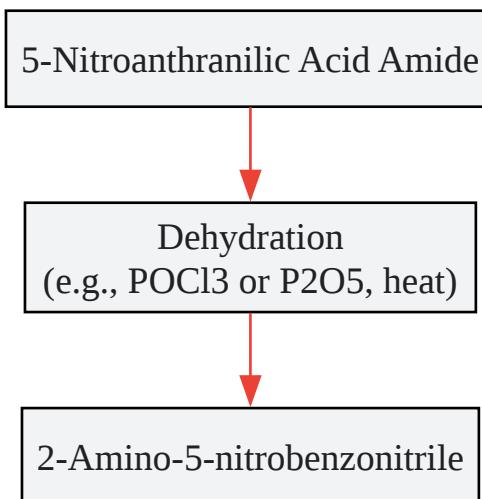
- Materials: 5-nitroanthranilic acid amide, phosphorus oxychloride (or phosphorus pentoxide), and an optional solvent (e.g., N-methylpyrrolidone, nitrobenzene).
- Procedure:
 - 5-nitroanthranilic acid amide is mixed with phosphorus oxychloride, optionally in a solvent.
 - The mixture is heated to a temperature between 70 °C and 110 °C for a period of 15 minutes to 2 hours.
 - After cooling, the precipitated **2-Amino-5-nitrobenzonitrile** is isolated by filtration.
 - The product is then washed with a suitable solvent like methylene chloride and subsequently with water until neutral, followed by drying.[6]

Reaction Yields from Patent Examples:

Dehydrating Agent	Solvent	Temperature (°C)	Time	Yield (%)	Melting Point (°C)
POCl ₃	None	80-90	15 min	75.5	204-206
POCl ₃	None	70-80	1 hr	63.5	198-200
P ₂ O ₅	N-methylpyrrolidone	80	2 hr	91	202-204
POCl ₃	Nitrobenzene	100-110	15 min	63.5	201-202

Data sourced from Google Patents.[6]

Reaction Workflow:



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Fig. 2: Dehydration of 5-Nitroanthranilic Acid Amide.

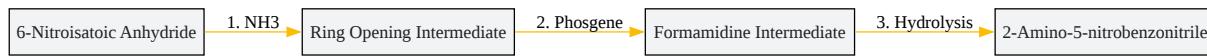
Synthesis from 6-Nitroisatoic Anhydride

A more recent synthetic route starts from 6-nitroisatoic anhydride. This method involves a ring-opening reaction followed by subsequent chemical transformations.

Experimental Protocol:

- Step 1: Reaction with Ammonia. 6-nitroisatoic anhydride is reacted with ammonia to open the anhydride ring.
- Step 2: Treatment with Phosgene. The resulting intermediate is then treated with phosgene in a solvent like dimethylformamide or N-methylpyrrolidone.
- Step 3: Hydrolysis. The final step is the hydrolysis of the formamidine intermediate to yield **2-Amino-5-nitrobenzonitrile**.^[2]

Logical Relationship Diagram:



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Fig. 3: Synthesis from 6-Nitroisatoic Anhydride.

Applications in Synthesis

2-Amino-5-nitrobenzonitrile is a valuable precursor for a variety of more complex molecules, primarily serving as a building block for dyes and heterocyclic compounds with potential biological activity.

Azo Dye Synthesis

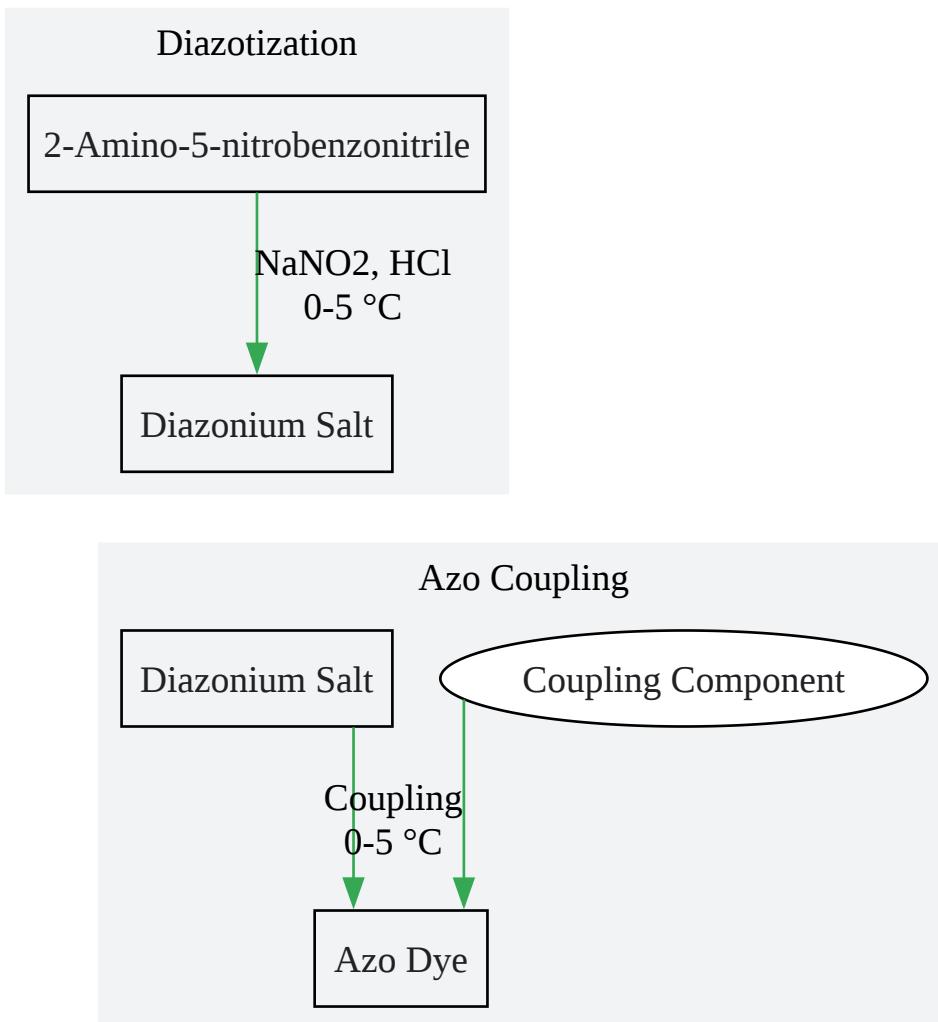
The primary application of **2-Amino-5-nitrobenzonitrile** is in the synthesis of azo dyes.[\[2\]](#)[\[7\]](#) The amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors.

Experimental Protocol: Diazotization and Azo Coupling

- Step 1: Diazotization.
 - **2-Amino-5-nitrobenzonitrile** is suspended in a mixture of a strong mineral acid (e.g., hydrochloric acid) and water.
 - The suspension is cooled to 0-5 °C in an ice-salt bath.
 - A solution of sodium nitrite in cold water is added dropwise, maintaining the low temperature, to form the diazonium salt. The diazonium salt solution should be used immediately in the next step.[\[8\]](#)
- Step 2: Azo Coupling.
 - A solution of the coupling component (e.g., 2-naphthol, a substituted aniline, or a phenol) is prepared in an appropriate solvent, often with the addition of a base like sodium hydroxide to activate the coupling partner.
 - This solution is also cooled to 0-5 °C.
 - The cold diazonium salt solution is slowly added to the cold solution of the coupling component with vigorous stirring.

- The azo dye typically precipitates from the solution and can be collected by filtration, washed, and purified by recrystallization.

Azo Dye Synthesis Workflow:



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Fig. 4: General Workflow for Azo Dye Synthesis.

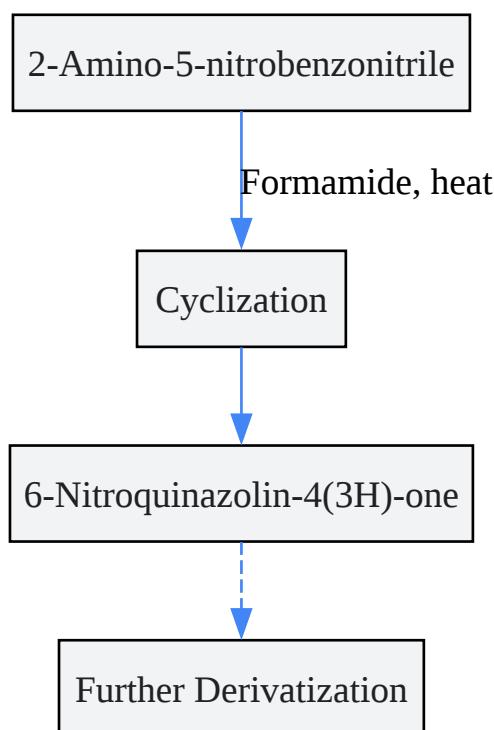
Quinazoline and Quinazolinone Synthesis

2-Amino-5-nitrobenzonitrile is also a precursor for the synthesis of quinazoline and quinazolinone derivatives, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of 6-Nitroquinazolin-4(3H)-one

- Materials: **2-Amino-5-nitrobenzonitrile**, formamide.
- Procedure:
 - A mixture of **2-Amino-5-nitrobenzonitrile** and formamide is heated to around 170 °C for several hours.
 - After the reaction is complete, the mixture is cooled, and the product is precipitated by pouring it into ice water.
 - The solid 6-nitroquinazolin-4(3H)-one is collected by filtration, washed with water, and dried.[9]

Quinazolinone Synthesis Workflow:



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Fig. 5: Synthesis of 6-Nitroquinazolin-4(3H)-one.

Conclusion

2-Amino-5-nitrobenzonitrile is a cornerstone intermediate in synthetic organic chemistry with a rich history of synthetic methodologies. From early industrial processes to more refined laboratory-scale preparations, the synthesis of this compound has been optimized for various applications. Its utility in the production of a vast array of azo dyes and its role as a precursor to medicinally important quinazoline scaffolds highlight its continued importance. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the fields of materials science and drug discovery, enabling further innovation and application of this versatile chemical building block.

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